molecular formula C32H48N4O8 B1665752 Alvespimycin CAS No. 467214-20-6

Alvespimycin

カタログ番号 B1665752
CAS番号: 467214-20-6
分子量: 616.7 g/mol
InChIキー: KUFRQPKVAWMTJO-LMZWQJSESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alvespimycin, also known as 17-DMAG, is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumors in various cancers as an antitumor agent . Compared to the first HSP90 inhibitor tanespimycin, it exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity .


Molecular Structure Analysis

The molecular formula of Alvespimycin is C32H48N4O8 . Its average molecular weight is 616.7455 . The structure of Alvespimycin can be found in the DrugBank database .


Physical And Chemical Properties Analysis

Alvespimycin has a molecular formula of C32H48N4O8 and a molecular weight of 616.75 . More specific physical and chemical properties of Alvespimycin can be found in the Certificate of Analysis .

科学的研究の応用

Application in Pulmonary Fibrosis Treatment

  • Scientific Field : Clinical Pharmacology .
  • Summary of the Application : Alvespimycin has been investigated for its potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis . TGF-β signaling orchestrates a cascade of events driving pulmonary fibrosis (PF), and recent research has affirmed the augmentation of TGF-β receptor (TβR) signaling via HSP90 activation .
  • Methods of Application : The investigation illuminated the impact of alvespimycin, an HSP90 inhibitor, on TGF-β-mediated transcriptional responses by inducing destabilization of TβRs .
  • Results or Outcomes : The study showed that Alvespimycin exhibits potential anti-TGF-β signaling in the setting of a proteasome activator in rats with Bleomycin-Induced Pulmonary Fibrosis .

Application in Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

  • Scientific Field : Oncobiology and Hematology .
  • Summary of the Application : Alvespimycin has been studied for its role in inhibiting Heat Shock Protein 90 and overcoming Imatinib resistance in Chronic Myeloid Leukemia (CML) cell lines . One of the HSP90 clients is BCR-ABL, the oncoprotein characteristic of CML and the target of tyrosine kinase inhibitors, such as imatinib .
  • Methods of Application : The therapeutic potential of alvespimycin in imatinib-sensitive (K562) and imatinib-resistant (K562-RC and K562-RD) CML cell lines was studied. Metabolic activity was determined by the resazurin assay. Cell death, caspase activity, mitochondrial membrane potential, and cell cycle were evaluated by means of flow cytometry .
  • Results or Outcomes : Alvespimycin reduced metabolic activity in a time-, dose-, and cell line-dependent manner. Resistant cells were more sensitive to alvespimycin with an IC 50 of 31 nM for K562-RC and 44 nM for K562-RD, compared to 50 nM for K562 .

Safety And Hazards

The safety data sheet for Alvespimycin suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963646
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alvespimycin

CAS RN

467214-20-6
Record name 17-Dimethylaminoethylamino-17-demethoxygeldanamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvespimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvespimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVESPIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin
Reactant of Route 2
Alvespimycin
Reactant of Route 3
Reactant of Route 3
Alvespimycin
Reactant of Route 4
Alvespimycin
Reactant of Route 5
Alvespimycin
Reactant of Route 6
Reactant of Route 6
Alvespimycin

Citations

For This Compound
1,370
Citations
JE Lancet, I Gojo, M Burton, M Quinn, SM Tighe… - Leukemia, 2010 - nature.com
… safety and biologic profile of alvespimycin in advanced AML. … phase II dose of intravenous alvespimycin administered for 1 h on … and plasma pharmacokinetics of alvespimycin were also …
Number of citations: 173 www.nature.com
OA Mohammed, MA Abdel-Reheim, LA Saleh… - Pharmaceuticals, 2023 - mdpi.com
… Our data revealed that the combined therapy of alvespimycin and OLPN significantly decreased the tissue expression of p-SMAD2/3 compared to alvespimycin monotherapy. This effect …
Number of citations: 10 www.mdpi.com
ZY Hu, J Lu, Y Zhao - British journal of pharmacology, 2014 - Wiley Online Library
… Pharmacokinetic models of alvespimycin would help in the understanding of drug … of alvespimycin in mice and evaluate the utility of the model for predicting alvespimycin disposition in …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
S Pacey, RH Wilson, M Walton, MM Eatock… - Clinical cancer …, 2011 - AACR
Purpose: A phase I study to define toxicity and recommend a phase II dose of the HSP90 inhibitor alvespimycin (17-DMAG; 17-dimethylaminoethylamino-17-demethoxygeldanamycin). …
Number of citations: 219 aacrjournals.org
L Gao, G Zhao, JS Fang, TY Yuan, AL Liu… - The FEBS …, 2014 - Wiley Online Library
Based on public gene expression data, we propose a computational approach to optimize gene expression signatures for the use with Connectivity Map ( CM ap) to reposition drugs or …
Number of citations: 31 febs.onlinelibrary.wiley.com
K Jhaveri, K Miller, L Rosen, B Schneider, L Chap… - Clinical Cancer …, 2012 - AACR
Purpose: We conducted a phase I dose-escalation study to define the maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics of alvespimycin (17-DMAG), a …
Number of citations: 71 aacrjournals.org
MA Smith, CL Morton, DA Phelps, EA Kolb… - Pediatric blood & …, 2008 - Wiley Online Library
… This report describes testing of alvespimycin against the PPTP's in vitro panel and also describes testing of alvespimycin at its maximum tolerated dose using a clinically relevant …
Number of citations: 36 onlinelibrary.wiley.com
Y Hu, D Bobb, J He, DA Hill, JS Dome - Cancer biology & therapy, 2015 - Taylor & Francis
The unsatisfactory outcomes for osteosarcoma necessitate novel therapeutic strategies. This study evaluated the effect of the telomerase inhibitor imetelstat in pre-clinical models of …
Number of citations: 27 www.tandfonline.com
J Lancet, MR Baer, I Gojo, M Burton, M Quinn… - Blood, 2006 - Elsevier
Background: Alvespimycin (KOS-1022), an Hsp90 inhibitor and a derivative of geldanamycin, is in phase 1 trials investigating a variety of intravenous and oral schedules. Compared to …
Number of citations: 18 www.sciencedirect.com
K Maddocks, E Hertlein, TL Chen, AJ Wagner… - Leukemia & …, 2016 - Taylor & Francis
Despite recent advances in treatment for patients with chronic lymphocytic leukemia (CLL), the disease remains incurable with approved therapies outside of allogeneic stem cell …
Number of citations: 16 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。